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Compound of Interest

Compound Name:
Tert-butyl 4-oxo-3-

phenylpiperidine-1-carboxylate

Cat. No.: B153426 Get Quote

An In-depth Technical Guide to Tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 4-oxo-3-
phenylpiperidine-1-carboxylate, a heterocyclic compound of interest in synthetic and

medicinal chemistry. This document details its formal IUPAC nomenclature, physical and

chemical properties, a representative synthetic protocol, and a workflow for its preparation,

tailored for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structural Analysis
The name tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is derived following the

systematic rules of IUPAC nomenclature for organic compounds. A breakdown of the name

reveals the structure of the molecule:

Piperidine: This is the core of the molecule, indicating a six-membered heterocyclic amine

containing one nitrogen atom.

4-oxo: A ketone functional group (=O) is located at the 4th position of the piperidine ring.

3-phenyl: A phenyl group (-C₆H₅) is attached to the 3rd position of the piperidine ring.

1-carboxylate: An ester group (-COO-) is attached to the nitrogen atom at the 1st position of

the piperidine ring.
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Tert-butyl: The ester group is specifically a tert-butyl ester, meaning it is connected to a tert-

butyl group (-C(CH₃)₃). The full name of this N-protecting group is tert-butyloxycarbonyl,

commonly abbreviated as Boc.

The numbering of the piperidine ring starts with the nitrogen atom as position 1.

Chemical and Physical Properties
The key identifying properties of this compound are summarized below.

Property Value

CAS Number 632352-56-8

Molecular Formula C₁₆H₂₁NO₃

Molecular Weight 275.34 g/mol

Synonyms
1-Boc-3-phenylpiperidin-4-one, tert-butyl 4-oxo-

3-phenyl-1-piperidinecarboxylate

Synthesis Protocol
While a specific, peer-reviewed synthesis protocol for tert-butyl 4-oxo-3-phenylpiperidine-1-
carboxylate is not readily available in the searched literature, a plausible and widely used

method for constructing the 3-substituted-4-piperidone core is via an intramolecular Dieckmann

condensation.[1][2] The following is a representative experimental protocol based on this

established chemical transformation.

Experimental Protocol: Synthesis via Dieckmann
Condensation
Objective: To synthesize tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate from a suitable

acyclic diester precursor.

Materials:

Diethyl 2-phenyl-3-(N-(tert-butoxycarbonyl)amino)propane-1,5-dicarboxylate (precursor)
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Sodium ethoxide (NaOEt) or other suitable base (e.g., Sodium Hydride)

Anhydrous Toluene or Tetrahydrofuran (THF)

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Silica gel for column chromatography

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene.

Base Addition: Sodium ethoxide (1.1 to 1.5 equivalents) is added to the solvent and stirred to

form a suspension.

Precursor Addition: The diester precursor, dissolved in a minimal amount of anhydrous

toluene, is added dropwise to the base suspension at room temperature under a nitrogen

atmosphere.

Cyclization Reaction: The reaction mixture is heated to reflux (typically 80-110 °C, depending

on the solvent) and maintained for several hours (e.g., 4-12 hours). The progress of the

reaction is monitored by Thin Layer Chromatography (TLC).

Workup - Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice

bath. The reaction is carefully quenched by the slow addition of 1 M aqueous HCl to

neutralize the excess base and protonate the enolate intermediate. The pH should be

adjusted to be slightly acidic (pH ~5-6).
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Extraction: The organic layer is separated. The aqueous layer is extracted two more times

with ethyl acetate. The organic layers are combined.

Washing: The combined organic extracts are washed sequentially with water, saturated

aqueous NaHCO₃, and finally with brine.

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and

the solvent is removed under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The crude residue is purified by flash column chromatography on silica gel,

typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure tert-
butyl 4-oxo-3-phenylpiperidine-1-carboxylate.

Characterization Data
The purified compound would be characterized by standard analytical techniques to confirm its

identity and purity. The expected data are outlined below. While specific experimental values

from a peer-reviewed source for this exact compound are not available in the provided search

results, this table indicates the type of data that would be collected.
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Analysis Technique Expected Data

¹H NMR (Proton NMR)

Signals corresponding to the tert-butyl protons

(singlet, ~1.5 ppm), piperidine ring protons

(multiplets, ~2.0-4.5 ppm), and phenyl group

protons (multiplets, ~7.2-7.5 ppm). The

integration of these signals would correspond to

the 9H, 7H, and 5H protons, respectively.

¹³C NMR (Carbon NMR)

Signals for the carbonyl carbon of the ketone

(~200-210 ppm), the carbonyl carbon of the

carbamate (~155 ppm), carbons of the tert-butyl

group (~28 ppm and ~80 ppm), and carbons of

the piperidine and phenyl rings in their

respective expected regions.

Mass Spectrometry (MS)

The expected molecular ion peak [M+H]⁺ would

be observed at m/z = 276.1594, corresponding

to the molecular formula C₁₆H₂₂NO₃⁺. Other

fragmentation patterns, such as the loss of the

Boc group, would also be expected.

Melting Point
A sharp melting point would be recorded for the

crystalline solid product.

Infrared (IR) Spectroscopy

Characteristic absorption bands for the ketone

C=O stretch (~1710-1730 cm⁻¹) and the

carbamate C=O stretch (~1680-1700 cm⁻¹).

Experimental and Logical Workflows
As no specific signaling pathway involving tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate
has been identified in the literature searched, the following diagram illustrates the logical

workflow for its synthesis and characterization as described in the protocol above.
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Caption: Workflow for the synthesis and purification of the target compound.
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Potential Applications in Research and
Development
While specific biological activities for this compound have not been detailed, the 4-oxo-3-

phenylpiperidine scaffold is a key structural motif in a range of biologically active molecules.

Phenylpiperidine derivatives are well-known for their interactions with the central nervous

system, most notably as potent analgesics that act on opioid receptors. This class of

compounds serves as a foundational structure for drugs like fentanyl and meperidine.

Therefore, tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate is a valuable intermediate for

the synthesis of novel, more complex phenylpiperidine analogues. The Boc protecting group on

the nitrogen allows for controlled, selective chemical modifications at other positions of the

molecule before its removal under mild acidic conditions to reveal the secondary amine, which

can then be further functionalized. This makes it a versatile building block for creating libraries

of compounds for screening in drug discovery programs targeting neurological disorders or

pain management pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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